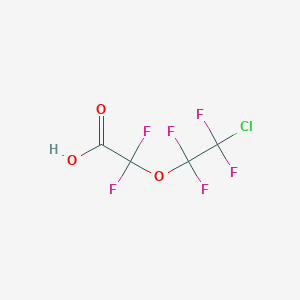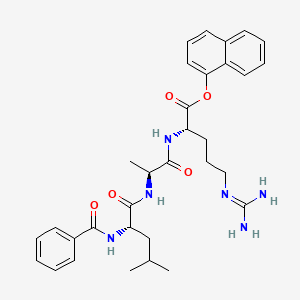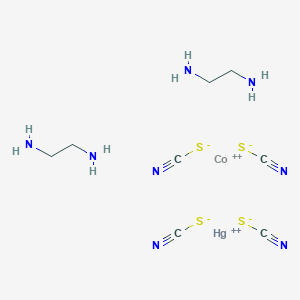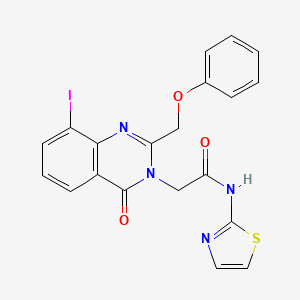
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of an iodo group, a quinazoline core, and a thiazolyl moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the iodo group and the phenoxymethyl substituent. The final step involves the incorporation of the thiazolyl group through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity. Common reagents used in the synthesis include iodine, phenol derivatives, and thiazole-based compounds.
Analyse Des Réactions Chimiques
Types of Reactions
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require catalysts like palladium or copper.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazolines.
Applications De Recherche Scientifique
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-Iodo-4-oxo-2-(phenoxymethyl)-quinazoline
- 8-Iodo-4-oxo-2-(phenoxymethyl)-N-methyl-3(4H)-quinazolineacetamide
Uniqueness
8-Iodo-4-oxo-2-(phenoxymethyl)-N-thiazolyl-3(4H)-quinazolineacetamide is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
85099-84-9 |
|---|---|
Formule moléculaire |
C20H15IN4O3S |
Poids moléculaire |
518.3 g/mol |
Nom IUPAC |
2-[8-iodo-4-oxo-2-(phenoxymethyl)quinazolin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C20H15IN4O3S/c21-15-8-4-7-14-18(15)23-16(12-28-13-5-2-1-3-6-13)25(19(14)27)11-17(26)24-20-22-9-10-29-20/h1-10H,11-12H2,(H,22,24,26) |
Clé InChI |
DVVINYIJRGMTEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCC2=NC3=C(C=CC=C3I)C(=O)N2CC(=O)NC4=NC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-10-chloro-5H-benzo[a]phenoxazin-5-one](/img/structure/B14422643.png)
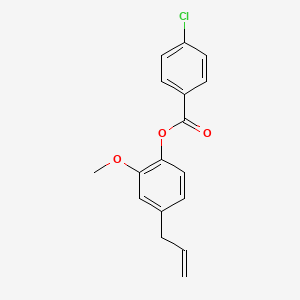
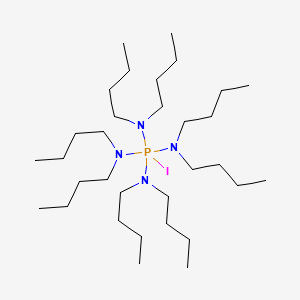
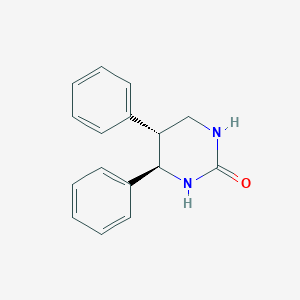
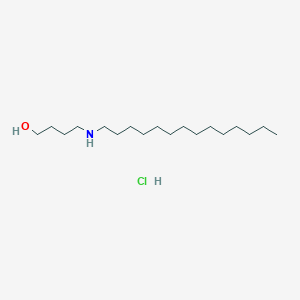
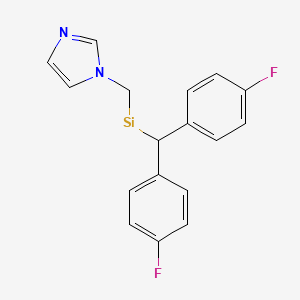
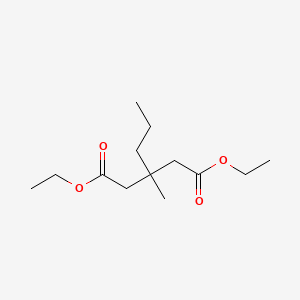

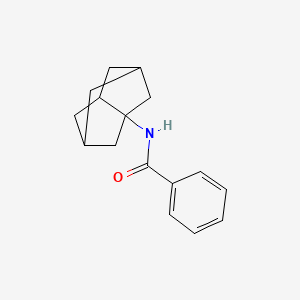
![3-Methyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14422698.png)
